N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide: is an organic compound that features a nitrophenyl group substituted with a tert-butyl group and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide typically involves the nitration of 4-tert-butylaniline to form 4-tert-butyl-2-nitroaniline. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted acetamides depending on the nucleophile used.
Reduction: N-(4-tert-butyl-2-aminophenyl)-2-chloroacetamide.
Oxidation: tert-Butyl alcohol derivatives and other oxidized products.
Scientific Research Applications
N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butyl-2-nitrophenyl)acetamide
- N-(4-tert-butyl-2-nitrophenyl)propyl ether
- N-(4-tert-butyl-2-nitrophenyl)benzamide
Uniqueness
N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide is unique due to the presence of both a nitrophenyl group and a chloroacetamide moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C12H15ClN2O3 |
---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,3)8-4-5-9(14-11(16)7-13)10(6-8)15(17)18/h4-6H,7H2,1-3H3,(H,14,16) |
InChI Key |
NNHZALTZEADMIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC(=O)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.